molecular formula C34H59N3O9 B191170 Enniatin B1 CAS No. 19914-20-6

Enniatin B1

Cat. No. B191170
CAS RN: 19914-20-6
M. Wt: 653.8 g/mol
InChI Key: UQCSETXJXJTMKO-UMURLBKASA-N
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Description

Enniatin B1 is a secondary metabolism product by Fusarium fungi . It is a well-known antibacterial, antihelmintic, antifungal, herbicidal, and insecticidal compound . It has been found as a contaminant in several food commodities, particularly in cereal grains .


Molecular Structure Analysis

Enniatin B1 has a molecular formula of C34H59N3O9 . Its average mass is 653.847 Da and its monoisotopic mass is 653.425110 Da .


Chemical Reactions Analysis

The primary mechanism of action of Enniatin B1 is mainly due to its ionophoric characteristics . It has been a topic of great interest since its potent mammalian cytotoxic activity was demonstrated in several mammalian cell lines .


Physical And Chemical Properties Analysis

Enniatin B1 is a solid substance . It should be stored at 4°C, protected from light, and kept dry and sealed .

Scientific Research Applications

  • Anticarcinogenic Properties : Enniatin B1, along with other enniatins, has been shown to induce apoptotic cell death in H4IIE hepatoma cells and inhibits the activation of the extracellular regulated protein kinase (ERK), a pathway associated with cell proliferation. This suggests potential anticarcinogenic properties (Wätjen et al., 2009).

  • Embryotoxic and Immunotoxic Effects : Enniatin B1 has demonstrated embryotoxic effects on mouse blastocysts, causing apoptosis and decreasing total cell numbers. In vivo, it induced oxidative stress and affected immune-related gene expression in mouse fetuses (Huang, Wang, & Chan, 2018).

  • Human Exposure Biomonitoring : A biomonitoring study found Enniatin B1 present in human urine samples, indicating frequent intake in the studied population. This calls for further toxicological studies to understand its effects on humans (Rodríguez-Carrasco et al., 2020).

  • Toxicokinetics in Animals : Research on broiler chickens revealed that Enniatin B1 is poorly absorbed after oral administration and undergoes extensive biotransformation, mainly through oxygenation (Fraeyman et al., 2016).

  • Transport and Neurotoxic Effects : A study indicated that Enniatin B1 could cross the blood-brain barrier and may exert neurotoxic effects on cerebral cells. It affected cell viability in various cell types related to the blood-brain barrier (Krug, Behrens, Esselen, & Humpf, 2018).

  • Effects on Hepatocarcinoma Cells : Enniatin B1, among other mycotoxins, exhibited toxic effects on HepG2 cells, including disruption of the mitochondrial membrane potential and cell cycle blockade (Juan-García et al., 2015).

  • Mutagenic Potential : Enniatin B1 was tested for mutagenic effects using the Ames assay. It did not show mutagenic effects in the tested strains of Salmonella typhimurium (Yılmaz, 2014).

  • Impact on Gastrointestinal Toxicity : Enniatin B1, in combination with other mycotoxins, showed modulation of gastrointestinal toxicity in vitro and ex vivo on intestinal cells and explants (Kolf‐Clauw et al., 2013).

  • Electrophysiological Properties : Enniatin B1 forms cation-selective pores in cell membranes, affecting intracellular ion concentrations and impacting membrane potential and contractility (Kamyar et al., 2004).

  • Lysosomal Membrane Permeabilization : Enniatin B1 was found to destabilize lysosomal stability and chaperone-mediated autophagy in mouse embryonic fibroblasts, indicating potential cytotoxicity through lysosomal membrane permeabilization (Oliveira et al., 2019).

Safety And Hazards

Enniatin B1 is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to not eat, drink, or smoke when using this product . Protective gloves and clothing should be worn when handling Enniatin B1 .

properties

IUPAC Name

(3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59N3O9/c1-16-22(12)25-34(43)46-27(20(8)9)30(39)36(14)23(17(2)3)32(41)44-26(19(6)7)29(38)35(13)24(18(4)5)33(42)45-28(21(10)11)31(40)37(25)15/h17-28H,16H2,1-15H3/t22-,23-,24-,25-,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCSETXJXJTMKO-UMURLBKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)C(C)C)C)C(C)C)C(C)C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70891861
Record name Enniatin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enniatin B1

CAS RN

19914-20-6
Record name Enniatin B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019914206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enniatin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70891861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R)-3-[(2S)-butan-2-yl]-4,10,16-trimethyl-6,9,12,15,18-penta(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENNIATIN B1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1MZD05X9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
795
Citations
S Fraeyman, M Devreese, G Antonissen… - Journal of agricultural …, 2016 - ACS Publications
A toxicokinetic study of the Fusarium mycotoxins enniatin B1 (ENN B1) and enniatin B (ENN B) was performed in broiler chickens. Each animal received ENN B1 or B orally via an …
Number of citations: 41 pubs.acs.org
B De Felice, LJ Spicer, F Caloni - Toxins, 2023 - mdpi.com
… This is especially true for enniatin B1 (ENN B1), considered the younger sister of the widely studied enniatin B (ENN B). ENN B1 has been found in several food commodities and, as …
Number of citations: 0 www.mdpi.com
Y Rodríguez-Carrasco, A Narváez, L Izzo, A Gaspari… - Toxins, 2020 - mdpi.com
… In this work, the ammonium adducts of the reported molecular masses were targeted in the Q-Orbitrap HRMS to evaluate the occurrence of the enniatin B1 metabolites in human urine …
Number of citations: 19 www.mdpi.com
L Ivanova, S Uhlig, G Eriksen… - World Mycotoxin …, 2010 - wageningenacademic.com
… The aim of the present study was to evaluate the intestinal absorption characteristics of enniatin B1 (ENN-B1). Using the human intestinal Caco-2 cell line, we found that the permeability …
Number of citations: 18 www.wageningenacademic.com
I Krug, M Behrens, M Esselen, HU Humpf - PloS one, 2018 - journals.plos.org
… Among this group of mycotoxins, enniatin B and enniatin B1 are … The influence of enniatin B and enniatin B1 on cellular … B (IC 50 = 8.9 μM) and enniatin B1 (IC 50 = 4.4 μM) than both …
Number of citations: 19 journals.plos.org
A Juan-García, MJ Ruiz, G Font, L Manyes - Food and Chemical Toxicology, 2015 - Elsevier
Hepatotoxicity of three Fusarium mycotoxins, beauvericin (BEA) and two enniatins (ENNs) ENN A1 and ENN B1, in hepatocarcinoma cells (HepG2) were evaluated and compared. …
Number of citations: 31 www.sciencedirect.com
M Devreese, N Broekaert, T De Mil, S Fraeyman… - Food and chemical …, 2014 - Elsevier
… The aim of present study was to reveal the toxicokinetic properties and absolute oral bioavailability of enniatin B1 in pigs. … Enniatin B1 is rapidly absorbed after oral administration (T …
Number of citations: 56 www.sciencedirect.com
CH Huang, FT Wang, WH Chan - Environmental toxicology, 2019 - Wiley Online Library
… Here, we showed for the first time that enniatin B1 (ENN B1) exerts cytotoxic effects on mouse blastocyst-stage embryos and induces intracellular oxidative stress and immunotoxicity in …
Number of citations: 26 onlinelibrary.wiley.com
L Ivanova, S Uhlig, M Devreese, S Croubels… - Food and Chemical …, 2017 - Elsevier
Enniatins (ENNs) are hexadepsipeptidic mycotoxins produced by Fusarium species. They occur in mg/kg levels in grain from Northern climate areas. Major ENNs such as ENN B and …
Number of citations: 17 www.sciencedirect.com
L Ivanova, IG Denisov, YV Grinkova, SG Sligar… - Metabolites, 2019 - mdpi.com
… More than 29 ENNs analogues have been identified, among which enniatin B1 (ENNB1) is one of the most frequently detected in grains and grain-based products (Figure 1A), with a …
Number of citations: 12 www.mdpi.com

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